![molecular formula C18H13F3N2O2 B2536769 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 432518-45-1](/img/structure/B2536769.png)
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a planar oxazole ring, with various substituents affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring. The trifluoromethyl group is generally stable under most conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is part of a broader class of compounds known for their intriguing chemical properties and potential applications in various fields of research. One key aspect of research focuses on the synthesis of oxazoles, which includes methods such as copper-catalyzed intramolecular cyclization of functionalized enamides. This process allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles, demonstrating the compound's versatility in synthetic chemistry (Kumar et al., 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, oxazole derivatives, similar to this compound, have been explored for their potential as antimicrobial agents. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized for potential antimicrobial application, showing moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Catalysis and Organic Synthesis
The compound's structural motif is also significant in catalysis research. For instance, gold catalysis has been employed for the synthesis of oxazoles from N-propargylcarboxamides under mild conditions, revealing the compound's utility in facilitating organic transformations (Hashmi et al., 2004). This highlights the compound's role in developing novel synthetic methodologies.
Mechanism of Action
Target of Action
For example, some compounds with a trifluoromethyl group have been found to target the calcitonin gene-related peptide (CGRP) receptor .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target the cgrp receptor as other trifluoromethyl compounds do, it could be involved in pain transmission pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the trifluoromethyl group can enhance the metabolic stability of a drug . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the lipophilicity of a compound, which could influence its distribution in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOMPBPMGQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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